molecular formula C5H5ClN2O B1433344 2-Chloro-5-hydroxy-4-methylpyrimidine CAS No. 1245506-62-0

2-Chloro-5-hydroxy-4-methylpyrimidine

Cat. No. B1433344
CAS RN: 1245506-62-0
M. Wt: 144.56 g/mol
InChI Key: WGAAADFJSILTKG-UHFFFAOYSA-N
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Description

“2-Chloro-5-hydroxy-4-methylpyrimidine” is a chemical compound with the molecular formula C5H5ClN2O . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 89-92℃, a predicted boiling point of 239.2±9.0 °C, and a predicted density of 1.234±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Chemical Transformations and Derivatives

The compound 2-Chloro-5-hydroxy-4-methylpyrimidine is involved in various chemical transformations, leading to the formation of different pyrimidine derivatives. For instance, reactions with 30% H2O2 in ethanol or in the presence of HCl can transform methylpyrimidines into chlorinated uracils and other derivatives (Glushkov, Ivin, & Sochilin, 1971). Similarly, reactions with barium-tert-butylperoxide yield peroxy and pyrimidone derivatives (Kropf & Ball, 1976).

Synthesis and Properties

The synthesis and properties of various pyrimidine derivatives, including this compound, have been extensively studied. These syntheses often involve the reaction of chloro- or tosyloxy-methylpyrimidines with different reagents, leading to a range of derivatives with potential pharmacological properties (Malinka, Zawisza, & Zajac, 1989).

Application in Antimicrobial Activity

Research has also explored the use of chloro-hydroxy-methylpyrimidines in the preparation of compounds with antimicrobial properties. For example, the synthesis of 2-Arylsulphonamidopyrimidines involves the condensation of benzenesulfonylchloride and amino-hydroxy-chloro-methylpyrimidine, which have shown activity against microbes (Kartik, Vadodaria, Dave, & Parekh Hansa, 2014).

Role in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, is used as a precursor in the pharmaceutical and explosive industries. The synthesis involves the condensation of acetamidinium chloride and diethyl malonate, with process chemistry being explored for economic and quality-efficient production (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Development of Antituberculous Compounds

A study on the synthesis of arylaminopyrimides from 2-acetoxyethylamino-4-chloro-6-methylpyrimidine and aromatic amines showed that these compounds have significant antituberculous effects. The research highlights the potential of such derivatives in treating tuberculosis (Erkin & Krutikov, 2007).

Mechanism of Action

The mechanism of action of “2-Chloro-5-hydroxy-4-methylpyrimidine” is not specified in the search results. Pyrimidine derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the context of use .

properties

IUPAC Name

2-chloro-4-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAAADFJSILTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303699
Record name 2-Chloro-4-methyl-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245506-62-0
Record name 2-Chloro-4-methyl-5-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245506-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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